molecular formula C17H28ClNO B11832330 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B11832330
M. Wt: 297.9 g/mol
InChI Key: HPEKBNDAOQZJFF-UHFFFAOYSA-N
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Description

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 8th position and dipropylamine at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with 8-methoxy-1-tetralone.

    Reductive Amination: The ketone group of 8-methoxy-1-tetralone undergoes reductive amination with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully hydrogenated naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-1-tetralone: The starting material for the synthesis.

    N,N-Dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine: A related compound without the methoxy group.

    8-Methoxy-2-aminotetralin: A similar compound with an amino group at the 2nd position.

Uniqueness

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of both the methoxy group and the dipropylamine moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15;/h6-8,15H,4-5,9-13H2,1-3H3;1H

InChI Key

HPEKBNDAOQZJFF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC.Cl

Origin of Product

United States

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